2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole
Description
2-(4-Fluorophenyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound featuring a partially saturated imidazole ring substituted with a 4-fluorophenyl group at the 2-position. This scaffold is notable for its role in medicinal chemistry, particularly in quorum sensing inhibition (QSI) and structural studies. Its molecular formula is C₉H₉FN₂, with a molecular weight of 178.19 g/mol . The compound's planar imidazole ring and fluorinated aromatic substituent contribute to its electronic and steric properties, influencing both biological activity and crystallographic behavior .
Properties
IUPAC Name |
2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSAWRCQUITMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate, leading to the formation of the imidazole ring . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form corresponding imidazolones.
Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Imidazolones and other oxidized derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Research has indicated that 2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole exhibits promising antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and cancer cell lines, making it a candidate for drug development in treating infections and tumors .
GABA-A Receptor Modulation
A series of studies have identified imidazole derivatives as positive allosteric modulators of the GABA-A receptor. These compounds have shown improved metabolic stability and reduced hepatotoxicity compared to traditional drugs, suggesting their potential in treating neurological disorders . The structural features that enhance their interaction with the receptor are critical for their pharmacological efficacy.
Drug Development
Due to its unique structural characteristics, this compound serves as an important scaffold in the design of new pharmaceuticals. Its derivatives are being explored for various therapeutic applications, including anti-inflammatory and analgesic effects .
Metabolic Stability Studies
Recent investigations into the metabolic pathways of this compound have revealed that modifications at specific positions can significantly enhance its stability in biological systems. For instance, studies found that certain fluorinated derivatives maintained a higher percentage of unmetabolized parent compounds after incubation with liver microsomes . This insight is crucial for developing safer and more effective drugs.
Material Science
Imidazole derivatives are increasingly utilized in material science for their unique properties. They are incorporated into polymers and coatings to impart specific characteristics such as improved durability and resistance to environmental degradation . The application of these compounds in printed circuit boards (PCBs) highlights their role in protecting copper surfaces against corrosion .
Electroluminescent Materials
Imidazole-containing compounds have been investigated for their electroluminescent properties, making them suitable candidates for use in organic light-emitting diodes (OLEDs). Their ability to emit light when an electric current passes through them opens avenues for innovative display technologies .
Case Studies
| Case Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluation of this compound derivatives | Demonstrated significant inhibition of tumor growth in vitro |
| GABA-A Receptor Modulation | Metabolic stability assessment | Identified lead compounds with reduced hepatotoxicity compared to existing drugs |
| Electroluminescent Applications | Development of OLED materials | Showed promising light-emission efficiency in laboratory settings |
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Research Findings
- Biological Potency : Fluorine's electronegativity improves binding to QS receptors, but excessive steric bulk (e.g., methoxy or nitro groups) diminishes activity .
- Structural Flexibility : Smaller dihedral angles (e.g., 40.68° in the target compound) correlate with higher QSI activity, suggesting optimal spatial alignment is critical .
- Thermodynamic Stability : Crystallographic studies reveal that fluorophenyl-substituted imidazoles form more stable crystals than chlorophenyl analogues due to F···H hydrogen bonding .
Biological Activity
2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole is a compound belonging to the imidazole class, known for its diverse biological activities. Imidazole derivatives have been extensively studied for their pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer effects. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables and case studies.
- Chemical Formula : C10H10FN2
- Molecular Weight : 178.20 g/mol
- Structure : The compound features a fluorophenyl group attached to a dihydroimidazole ring, which is crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with various cellular targets:
- Target Proteins : The compound interacts with proteins involved in cellular signaling pathways and enzyme activities.
- Biochemical Pathways : It influences pathways related to inflammation, cell proliferation, and apoptosis.
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial and antifungal activities.
| Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | Escherichia coli | 32 µg/mL |
| Antifungal | Candida albicans | 16 µg/mL |
Antiviral Activity
Research indicates that imidazole derivatives can inhibit viral replication. For instance, a related study demonstrated that similar compounds significantly reduced the replication of Dengue virus type-2.
- Inhibitory Concentration (IC50) : The IC50 for related imidazole compounds against DENV-2 was found to be approximately 34.42 µg/mL .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies revealed that it effectively reduced the production of pro-inflammatory cytokines in macrophage cell lines.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 120 | 60 |
Study on Anticancer Activity
A recent study evaluated the anticancer potential of various imidazole derivatives, including this compound. The compound was tested against several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited cytotoxic effects with IC50 values ranging from 15 to 30 µM across different cell lines.
Pharmacokinetics
The pharmacokinetic profile of imidazole derivatives is influenced by their solubility and metabolic stability. The polar nature of the imidazole ring enhances solubility, which is vital for oral bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of 4-fluorobenzaldehyde with ethylenediamine derivatives under controlled conditions. Key parameters include solvent choice (e.g., ethanol or acetonitrile), temperature (70–80°C), and reaction time (12–24 hours). For example, analogous imidazole derivatives were synthesized with 85% yield using ethanol as the solvent and column chromatography for purification . Optimization should prioritize minimizing side reactions (e.g., over-oxidation) and validating purity via HPLC or TLC.
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : The imidazoline ring protons (δ 3.2–4.0 ppm for CH₂ groups) and aromatic protons from the 4-fluorophenyl group (δ 7.0–7.5 ppm) should be distinct. Fluorine coupling may split signals in 19F NMR .
- IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and aromatic C-F (1250–1150 cm⁻¹) confirm core functional groups.
- Cross-validation with mass spectrometry (ESI-MS) ensures molecular weight alignment (e.g., [M+H]+ = 207.1 Da).
Q. What crystallographic tools are recommended for resolving the 3D structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. For example, analogous fluorophenyl-imidazole structures were solved in the triclinic system (space group P1) with SHELXTL, achieving R-factors < 0.05 . ORTEP-3 can visualize thermal ellipsoids and validate hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational methods (QSAR, DFT) predict the bioactivity and reaction mechanisms of this compound?
- Methodological Answer :
- QSAR : Build models using descriptors like logP, polar surface area, and H-bonding capacity. A study on similar imidazol-5-ones achieved R² > 0.9 for anti-proliferative activity against MCF-7 cells, guiding derivative design .
- DFT : Calculate transition states for reactions (e.g., ring-opening). For example, DFT at the B3LYP/6-31G(d) level elucidated the mechanism of copper(II) complex formation with imidazole derivatives .
Q. What strategies resolve contradictions between experimental and computational data for this compound’s pharmacokinetic properties?
- Methodological Answer :
- In vitro-in silico alignment : Compare experimental LogD (via shake-flask) with predicted values (e.g., Schrödinger’s QikProp). Adjust computational models if discrepancies exceed 0.5 units.
- Metabolic stability : Use hepatic microsome assays to validate CYP450 interactions predicted by ADMET software. For instance, derivatives of this compound showed compliance with Lipinski’s Rule of Five in silico, confirmed by in vitro permeability assays .
Q. How does fluorination at the 4-position influence the compound’s electronic and biological properties?
- Methodological Answer : Fluorine’s electronegativity enhances dipole moments and metabolic stability. In docking studies, 4-fluorophenyl derivatives exhibited higher binding affinity to Polo-like kinase 1 (Plk1) than non-fluorinated analogs due to optimized π-π stacking and hydrophobic interactions . SCXRD data for related compounds show fluorine’s role in stabilizing crystal packing via C–H···F contacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
